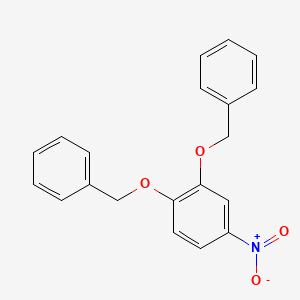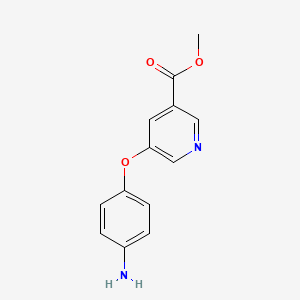
4-Chloro-6-pyridin-2-ylpyrimidine
Descripción general
Descripción
4-Chloro-6-pyridin-2-ylpyrimidine is a chemical compound with the CAS Number: 284050-18-6 . It has a molecular weight of 191.62 and its IUPAC name is 4-chloro-6-(2-pyridinyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-pyridin-2-ylpyrimidine is 1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-pyridin-2-ylpyrimidine is a solid compound . More detailed physical and chemical properties might be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-6-pyridin-2-ylpyrimidine, are known to have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potentially useful in the treatment of various inflammatory diseases.
Antifibrotic Applications
Some 2-(Pyridin-2-yl)pyrimidine derivatives have shown promising antifibrotic activities . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that 4-Chloro-6-pyridin-2-ylpyrimidine could potentially be used in the development of new antifibrotic drugs.
Antioxidant Applications
Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . This suggests that 4-Chloro-6-pyridin-2-ylpyrimidine could potentially be used in the development of new antioxidant drugs.
Antimicrobial Applications
Pyrimidine derivatives are known to have antimicrobial properties . This suggests that 4-Chloro-6-pyridin-2-ylpyrimidine could potentially be used in the development of new antimicrobial drugs.
Antiviral Applications
Pyrimidine derivatives are known to have antiviral properties . This suggests that 4-Chloro-6-pyridin-2-ylpyrimidine could potentially be used in the development of new antiviral drugs.
Antitumor Applications
Pyrimidine derivatives are known to have antitumor properties . This suggests that 4-Chloro-6-pyridin-2-ylpyrimidine could potentially be used in the development of new antitumor drugs.
Direcciones Futuras
While specific future directions for 4-Chloro-6-pyridin-2-ylpyrimidine are not available in the search results, the field of chemical synthesis is continuously evolving. New methodologies, such as directed evolution, are being developed to rapidly select variants of biomolecules with properties that make them more suitable for specific applications .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-6-pyridin-2-ylpyrimidine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .
Mode of Action
4-Chloro-6-pyridin-2-ylpyrimidine inhibits DHODH in the pyrimidine biosynthesis pathway . The inhibition of DHODH disrupts the normal biosynthesis of pyrimidines, which are essential components of nucleic acids .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, it disrupts the production of pyrimidines, which are crucial for DNA and RNA synthesis . This disruption can lead to a decrease in nucleic acid synthesis, affecting various cellular functions.
Result of Action
The inhibition of DHODH by 4-Chloro-6-pyridin-2-ylpyrimidine leads to a disruption in the synthesis of pyrimidines . This disruption can affect various cellular processes, including DNA replication and RNA transcription, potentially leading to cell death or altered cell function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-pyridin-2-ylpyrimidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with DHODH . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other metabolites and enzymes.
Propiedades
IUPAC Name |
4-chloro-6-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNSHMNCOTVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-pyridin-2-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)
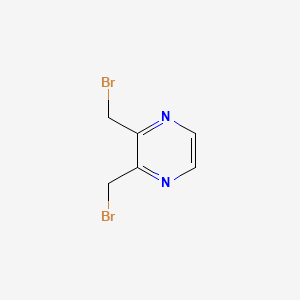
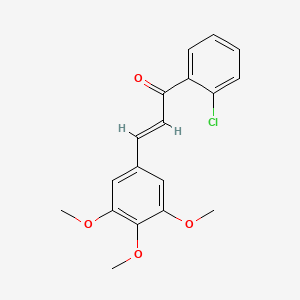
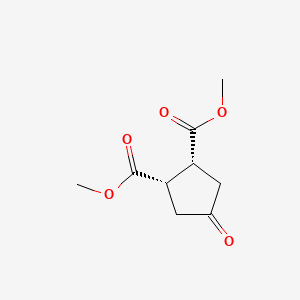

![2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B3121313.png)

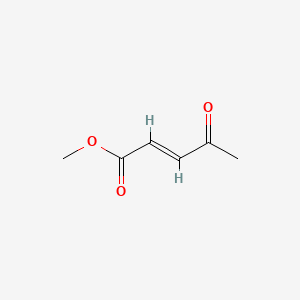
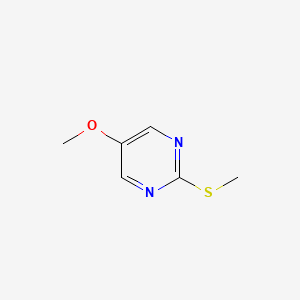
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)
